[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate
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Overview
Description
[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its long-chain unsaturated fatty acid moieties and a tertiary amine group, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate typically involves the reaction of octadeca-9,12-dienoic acid derivatives with dimethylamino butanoic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadeca-9,12-dienyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products Formed
Scientific Research Applications
[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems, particularly in the form of lipid nanoparticles for targeted delivery of therapeutic agents.
Industry: Utilized in the formulation of specialized coatings and materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate involves its interaction with biological membranes and its ability to form stable complexes with nucleic acids. The tertiary amine group can be protonated under physiological conditions, enhancing its interaction with negatively charged biomolecules. This property makes it a valuable component in the formulation of lipid nanoparticles for drug delivery .
Comparison with Similar Compounds
Similar Compounds
4-{2,3-Bis[(9Z,12Z)-9,12-octadecadienoyloxy]propoxy}-2-(trimethylammonio)butanoate: Similar in structure but with different functional groups that may alter its chemical and biological properties.
3,6-bis(4-(bis((9Z,12Z)-2-hydroxyoctadeca-9,12-dien-1-yl)amino)butyl)piperazine-2,5-dione: Another lipid-based compound used in mRNA delivery systems.
Uniqueness
What sets [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate apart is its specific combination of long-chain unsaturated fatty acids and a tertiary amine group, which provides unique chemical reactivity and biological interactions. This makes it particularly useful in the development of advanced drug delivery systems and other specialized applications .
Properties
Molecular Formula |
C42H78N2O2 |
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Molecular Weight |
643.1 g/mol |
IUPAC Name |
[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate |
InChI |
InChI=1S/C42H78N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-44(46-42(45)38-37-39-43(3)4)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChI Key |
GINJSCGTIDOCCQ-KWXKLSQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C |
Origin of Product |
United States |
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